

In-Depth Technical Guide: Mal-PEG4-NH-Boc

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Compound of Interest

Compound Name: **Mal-PEG4-NH-Boc**

Cat. No.: **B15547816**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, **Mal-PEG4-NH-Boc**. It is designed to furnish researchers, scientists, and drug development professionals with essential data and methodologies related to this reagent, particularly focusing on its application in bioconjugation and the development of antibody-drug conjugates (ADCs).

Core Compound Data

Mal-PEG4-NH-Boc is a polyethylene glycol (PEG) linker that possesses two distinct reactive moieties: a maleimide group and a tert-butyloxycarbonyl (Boc) protected primary amine. The maleimide group exhibits high reactivity towards thiol groups, forming a stable thioether bond. The Boc-protected amine can be deprotected under acidic conditions to yield a primary amine, which is available for subsequent conjugation. The PEG4 spacer is hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous environments.^[1]

Property	Value	Source
Molecular Weight	416.5 g/mol	[1]
Chemical Formula	$C_{19}H_{32}N_2O_8$	[1]
Purity	Typically ≥95%	
CAS Number	2517592-97-9	[1]
Storage Conditions	-20°C	[1]

Experimental Protocols

The utility of **Mal-PEG4-NH-Boc** is centered on two primary chemical reactions: the thiol-maleimide conjugation and the deprotection of the Boc group. The following sections provide detailed, generalized protocols for these procedures.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the steps for conjugating **Mal-PEG4-NH-Boc** to a thiol-containing molecule, such as a protein or peptide with cysteine residues.

Materials:

- Thiol-containing molecule (e.g., protein, peptide)
- **Mal-PEG4-NH-Boc**
- Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5)
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- (Optional) Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), for reducing disulfide bonds
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of the Thiol-Containing Molecule:
 - Dissolve the thiol-containing molecule in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[2][3]
 - If the protein's cysteine residues are involved in disulfide bonds, reduction will be necessary. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds and liberate free thiol groups.[2][4][5]

- Remove the excess reducing agent via dialysis or a desalting column.
- Preparation of **Mal-PEG4-NH-Boc** Solution:
 - Immediately before use, prepare a stock solution of **Mal-PEG4-NH-Boc** in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared.[4]
- Conjugation Reaction:
 - Add a 10-20 fold molar excess of the **Mal-PEG4-NH-Boc** solution to the solution of the thiol-containing molecule.[3][4]
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[4]
- Purification:
 - Purify the conjugate to remove unreacted **Mal-PEG4-NH-Boc** and other byproducts. This can be achieved using size-exclusion chromatography, dialysis, or other suitable protein purification methods.[2][3]

Boc-Deprotection Protocol

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

- Boc-protected conjugate
- Strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol)[6][7]
- Anhydrous organic solvent (e.g., dichloromethane (DCM), dioxane, or methanol)
- (Optional) Scavenger (e.g., anisole or thioanisole) to prevent side reactions from the liberated tert-butyl cation[7][8]
- Neutralizing base (e.g., a solution of sodium bicarbonate)

- Extraction solvent (e.g., ethyl acetate)

Procedure:

- Reaction Setup:

- Dissolve the Boc-protected conjugate in an anhydrous organic solvent such as DCM or dioxane.[6][9]

- Cool the solution to 0°C in an ice bath.

- Acidic Treatment:

- Slowly add the strong acid to the solution. Common conditions include using a mixture of TFA and DCM (e.g., 1:1 v/v) or a 4M solution of HCl in dioxane.[6][7]

- If using a scavenger, it should be added to the reaction mixture prior to the acid.

- Reaction:

- Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][7]

- Work-up and Isolation:

- Upon completion, the acid is typically removed by evaporation under reduced pressure.

- The resulting residue can be triturated with diethyl ether to precipitate the deprotected product as a salt.

- Alternatively, the reaction mixture can be neutralized with a base and the product extracted with an organic solvent.[10]

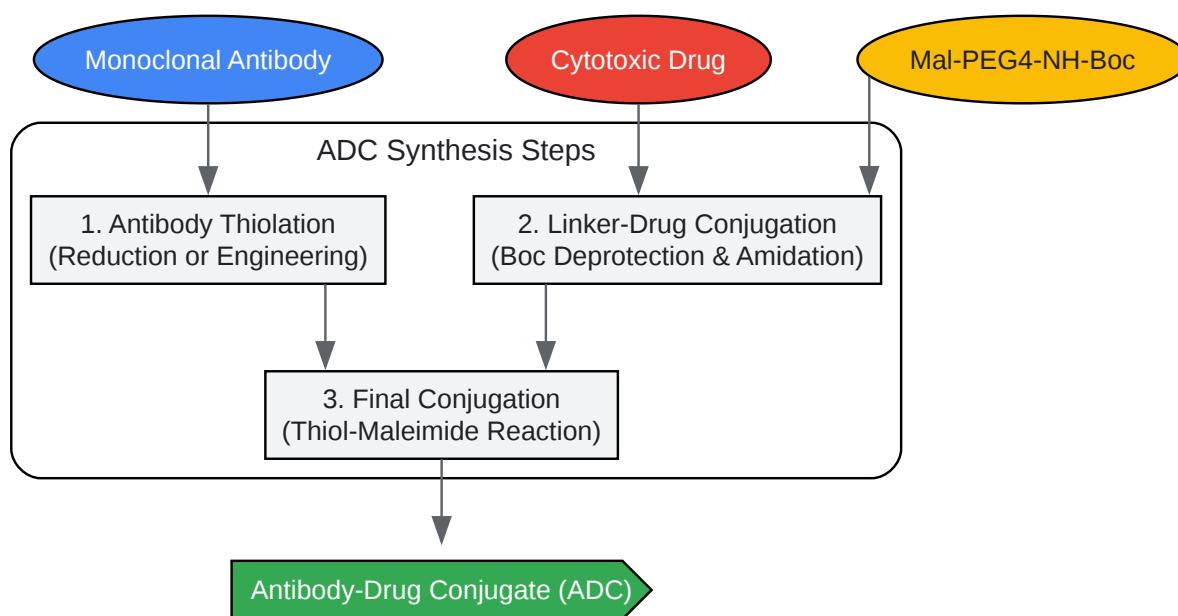
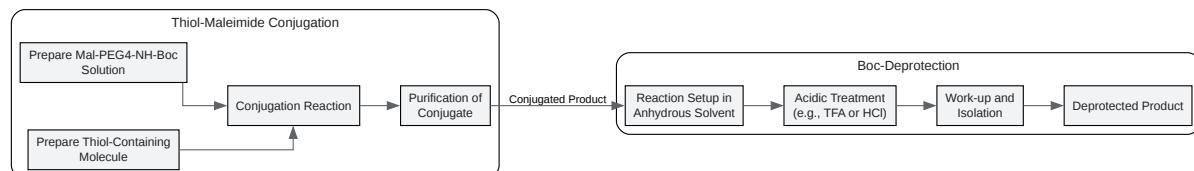
Application in Antibody-Drug Conjugate (ADC) Development

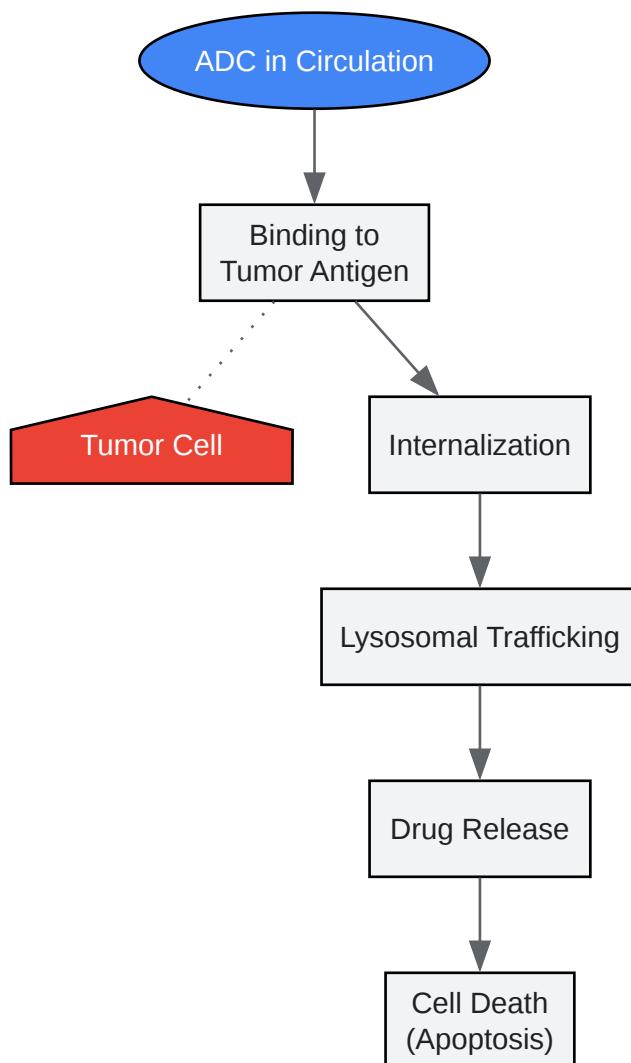
A primary application of **Mal-PEG4-NH-Boc** is in the synthesis of ADCs. In this context, the linker connects a cytotoxic drug to a monoclonal antibody. The general workflow is as follows:

- Antibody Modification: The antibody is either engineered to have free cysteine residues or existing disulfide bonds are partially reduced to provide thiol groups for conjugation.
- Drug-Linker Conjugation: A cytotoxic drug is first conjugated to the deprotected amine of **Mal-PEG4-NH-Boc**.
- ADC Formation: The maleimide group of the drug-linker construct is then reacted with the thiol groups on the antibody to form the final ADC.

Alternatively, the linker can first be attached to the antibody via the maleimide-thiol reaction, followed by deprotection of the Boc group and subsequent conjugation to the drug.

Visualizations





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